molecular formula C10H10NNaO4S B016590 Sodium 1-acetylindoline-2-sulfonate CAS No. 26807-69-2

Sodium 1-acetylindoline-2-sulfonate

Cat. No. B016590
CAS RN: 26807-69-2
M. Wt: 263.25 g/mol
InChI Key: LKAZCMFZYBOAGI-UHFFFAOYSA-M
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Description

Sodium 1-acetylindoline-2-sulfonate is a heterocyclic organic compound . It has a molecular formula of C₁₀H₁₀NNaO₄S and a molecular weight of 263.25 . It appears as a white solid and is soluble in water .


Synthesis Analysis

The synthesis of Sodium 1-acetylindoline-2-sulfonate involves the reaction of indolin-2-sulfonic acid sodium salt with acetic anhydride . The reaction is carried out under nitrogen protection at a temperature between 70-90°C for 2.5 hours . After cooling to 25°C, the product is filtered and washed with ethyl acetate .


Molecular Structure Analysis

The molecular structure of Sodium 1-acetylindoline-2-sulfonate consists of a sodium atom, an acetyl group, an indoline ring, and a sulfonate group .


Physical And Chemical Properties Analysis

Sodium 1-acetylindoline-2-sulfonate is a white solid that is soluble in water . It has a molecular weight of 263.25 . The melting point is reported to be greater than 300°C .

properties

IUPAC Name

sodium;1-acetyl-2,3-dihydroindole-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S.Na/c1-7(12)11-9-5-3-2-4-8(9)6-10(11)16(13,14)15;/h2-5,10H,6H2,1H3,(H,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAZCMFZYBOAGI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC2=CC=CC=C21)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10NNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369456
Record name sodium 1-acetylindoline-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 1-acetylindoline-2-sulfonate

CAS RN

26807-69-2
Record name sodium 1-acetylindoline-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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